

AMG 925 (HCI): A Technical Guide to Target Protein Binding Affinity

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Compound of Interest			
Compound Name:	AMG 925 (HCI)		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target protein binding affinity of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Target Profile and Binding Affinity

AMG 925 is a selective, orally bioavailable small molecule that has demonstrated significant inhibitory activity against both FLT3 and CDK4.[1][2] Its mechanism of action is centered on the dual blockade of these two kinases, which are critical drivers in the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).[3][4] The antitumor effects of AMG 925 have been correlated with the inhibition of STAT5 and retinoblastoma protein (RB) phosphorylation, which are respective pharmacodynamic markers for FLT3 and CDK4 inhibition.[3][4]

Quantitative Binding Affinity Data

The binding affinity of AMG 925 has been characterized through various biochemical and cellular assays, with key inhibitory concentrations (IC50) and dissociation constants (Kd) summarized below.



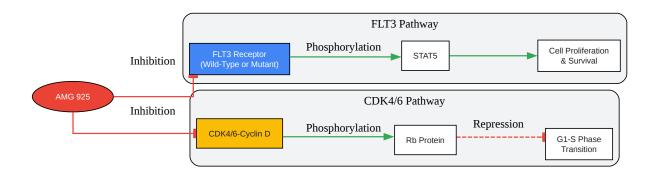
Target Protein	Parameter	Value (nM)	Reference(s)
Primary Targets			
FLT3	IC50	1 - 2	[2][5][6]
Kd	2.3	[7]	
CDK4	IC50	3	[2][5][6]
CDK4/cyclinD1	Kd	0.19	[7]
CDK4/cyclinD3	Kd	0.74	[7]
Secondary Targets & Other Kinases			
CDK6	IC50	8 ± 2	[5]
CDK2	IC50	375 ± 150	[5]
Kd	48	[7]	
CDK1	IC50	1900 ± 510 (1.90 ± 0.51 μM)	[5]
IC50	2220 (2.22 μM)	[2]	_
FLT3 Mutants			
FLT3 ITD	Kd	1 - 4	[2]
Kd	3.9	[7]	
FLT3 D835Y	Kd	1 - 4	[2]
Kd	1.1	[7]	
FLT3 D835H	Kd	1 - 4	[2]
Kd	1.2	[7]	
FLT3 K663Q	Kd	1 - 4	[2]
Kd	3.8	[7]	
FLT3 N841I	Kd	1 - 4	[2]



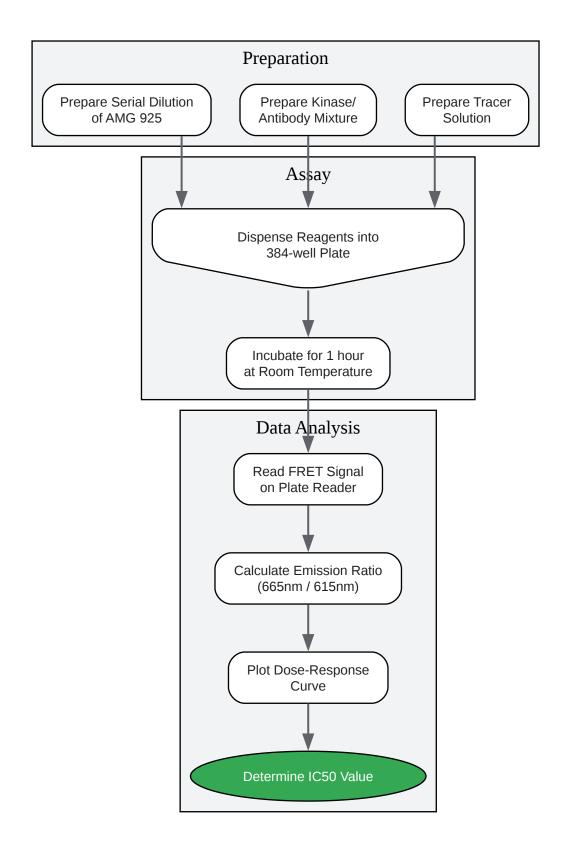
Signaling Pathway Inhibition by AMG 925

AMG 925 exerts its therapeutic effect by concurrently inhibiting two distinct signaling pathways crucial for cancer cell proliferation and survival. The FLT3 pathway, when constitutively activated by mutations, drives cell growth and survival through downstream effectors like STAT5. The CDK4/6 pathway controls the G1-S phase transition of the cell cycle. By inhibiting both, AMG 925 can induce cell cycle arrest and apoptosis.

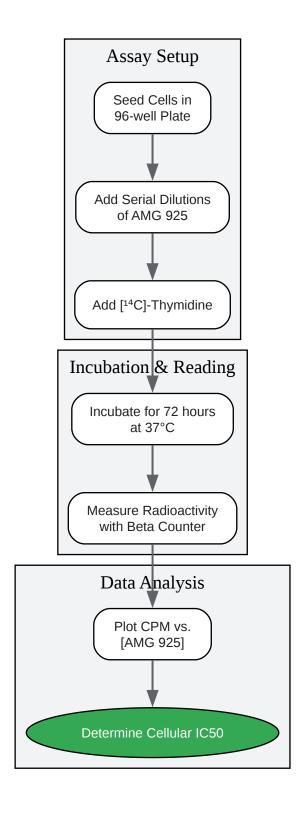












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